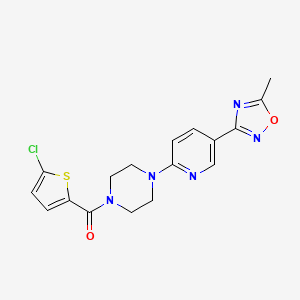
(5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure features a thiophene ring and various heterocyclic moieties, which are known to contribute to biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C18H20ClN5O2S with a molecular weight of approximately 410.0 g/mol. The structural components include:
- Chlorothiophene : A sulfur-containing aromatic heterocycle.
- Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to the compound's biological properties.
- Pyridine and Piperazine : Nitrogen-containing rings that enhance solubility and receptor binding.
Anticoagulant Properties
Research indicates that derivatives of thiophene compounds, including this one, exhibit significant anticoagulant activity. Specifically, it has been noted that similar compounds act as inhibitors of factor Xa in the coagulation cascade, which is crucial for preventing thromboembolic disorders such as myocardial infarction and stroke .
The proposed mechanism involves the binding of the compound to factor Xa, inhibiting its activity and thereby preventing the conversion of prothrombin to thrombin. This action is vital for reducing clot formation in patients at risk for cardiovascular events.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures exhibit potent inhibition against various cancer cell lines. For instance:
- Cell Line Testing : Studies showed that these compounds inhibited cell proliferation in human breast cancer cell lines with IC50 values in the micromolar range .
Toxicological Assessments
Toxicological evaluations conducted through the ToxCast program highlighted that related thiophene compounds can exhibit varying degrees of toxicity depending on their structural modifications. The compound's safety profile is still under investigation, but preliminary data suggest it has a favorable therapeutic index compared to traditional anticoagulants .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5O2S |
| Molecular Weight | 410.0 g/mol |
| Anticoagulant Activity | Factor Xa inhibitor |
| Inhibition IC50 (cancer) | Micromolar range |
| Toxicity Profile | Under investigation |
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11-20-16(21-25-11)12-2-5-15(19-10-12)22-6-8-23(9-7-22)17(24)13-3-4-14(18)26-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWBIQXSGCSQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














